Product packaging for N-Boc-5-Hydroxyindoline(Cat. No.:CAS No. 170147-76-9)

N-Boc-5-Hydroxyindoline

Cat. No.: B070838
CAS No.: 170147-76-9
M. Wt: 235.28 g/mol
InChI Key: BKEDNSDALWZCGF-UHFFFAOYSA-N
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Description

N-Boc-5-Hydroxyindoline is a protected indoline derivative of significant value in organic and medicinal chemistry research. The Boc (tert-butoxycarbonyl) group serves as a crucial protecting group for the indoline nitrogen, enhancing the molecule's stability and allowing for selective functionalization at other sites, such as the 5-hydroxy group, during multi-step synthetic sequences. This compound is particularly relevant as a synthetic precursor and building block for the construction of more complex nitrogen-containing heterocycles. Its scaffold is a privileged structure found in numerous biologically active molecules and natural products. For instance, substituted N-hydroxyindole motifs are present in potent pharmacophores, such as the antibiotic nocathiacin I, highlighting the utility of this chemical framework in developing new therapeutic agents . Researchers utilize this building block in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create diverse indole-based libraries for drug discovery . When handling, standard practices for sensitive reagents are recommended: store sealed in a dry environment at 2-8°C. This product is intended for laboratory research purposes only. It is strictly "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO3 B070838 N-Boc-5-Hydroxyindoline CAS No. 170147-76-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 5-hydroxy-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-6-9-8-10(15)4-5-11(9)14/h4-5,8,15H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEDNSDALWZCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443130
Record name N-Boc-5-Hydroxyindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170147-76-9
Record name N-Boc-5-Hydroxyindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N Boc 5 Hydroxyindoline and Its Derivatives

Classical Approaches and Their Modern Adaptations

The foundational methods for constructing the indole (B1671886) core have been adapted and refined for the specific production of 5-hydroxy-substituted derivatives. These classical reactions remain relevant due to their robustness and the wealth of available literature.

The Nenitzescu indole synthesis is a powerful chemical reaction for forming 5-hydroxyindole (B134679) derivatives from a benzoquinone and a β-aminocrotonic ester. wikipedia.orgsynarchive.com First reported by Costin Nenițescu in 1929, this acid-catalyzed reaction is a cornerstone for accessing the 5-hydroxyindole scaffold in a single step. wikipedia.orgrwth-aachen.de The reaction mechanism involves a sequence of a Michael addition, a nucleophilic attack by the enamine pi bond, and finally, an elimination step to form the aromatic indole ring. wikipedia.org

The versatility of the Nenitzescu synthesis allows for a variety of substituents on both the benzoquinone and the enamine, making it a valuable tool for creating a library of 5-hydroxyindole derivatives. wikipedia.orgresearchgate.net The 5-hydroxyindole framework is fundamental to numerous biochemically significant molecules, including the neurotransmitter serotonin (B10506) and the non-steroidal anti-inflammatory drug indomethacin. wikipedia.orgresearchgate.net

Modern adaptations have focused on improving reaction conditions and expanding the substrate scope. For instance, investigations into solvent effects have shown that the reaction performs best in highly polar solvents. wikipedia.org Furthermore, the use of mild Lewis acids like zinc, iron, and magnesium salts in environmentally benign solvents such as cyclopentyl methyl ether has been explored to yield 5-hydroxyindoles efficiently at room temperature. d-nb.info A solid-phase variant of the reaction, which utilizes a highly cross-linked polymer scaffold, has also been developed, facilitating easier purification of the products. wikipedia.org

Table 1: Comparison of Catalysts in Nenitzescu Synthesis

CatalystSolventTemperatureReaction TimeYield
None (Classical)VariousVariesVariesFair to Good
ZnCl₂CPMERoom Temp40 minGood d-nb.info
FeCl₃CPMERoom Temp40 minFair d-nb.info
Mg(ClO₄)₂CPMERoom Temp40 minGood d-nb.info
Cr(III) salen complexMeNO₂40°C18 hUp to 97% rwth-aachen.de

CPME: Cyclopentyl methyl ether; MeNO₂: Nitromethane

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is one of the oldest and most reliable methods for producing indoles. tcichemicals.comwikipedia.org The reaction involves treating a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.org The process can be catalyzed by a range of Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., zinc chloride, boron trifluoride). wikipedia.org

The mechanism proceeds through the initial formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Following protonation, a rwth-aachen.derwth-aachen.de-sigmatropic rearrangement occurs, leading to a diimine intermediate. This intermediate cyclizes and eliminates ammonia to yield the final aromatic indole. wikipedia.org

To produce 5-hydroxyindole derivatives using this method, a 4-hydroxyphenylhydrazine would be the required starting material. The choice of the corresponding ketone or aldehyde dictates the substitution pattern at the 2- and 3-positions of the resulting indole ring. tcichemicals.com The indole nucleus is a prevalent substructure in many natural products and pharmaceutical compounds, making this synthesis highly relevant. taylorandfrancis.com Modern variations, such as the Buchwald modification, utilize palladium-catalyzed cross-coupling of aryl bromides and hydrazones, expanding the scope of the reaction. wikipedia.org

Oxidative cyclization represents a key strategy in the biosynthesis and synthetic production of complex natural products containing heterocyclic rings. nih.gov These reactions create new intramolecular bonds through redox chemistry, transforming acyclic precursors into cyclized products. nih.gov In the context of 5-hydroxyindoline synthesis, oxidative cyclization can be employed to form the heterocyclic ring. For example, the conversion of 5-hydroxyindole to 2-oxo-5-hydroxyindole is an important oxidative transformation. researchgate.net

While direct oxidative cyclization to form the indoline (B122111) ring is a common strategy for various indole alkaloids, specific methodologies for 5-hydroxyindoline often involve the cyclization of functionalized aniline derivatives. nih.gov For instance, cascade radical cyclization-cyclization reactions using mild oxidants like iron(III) chloride can construct benzo[f]isoindole derivatives, demonstrating the principle of forming fused heterocyclic systems through oxidative pathways. mdpi.com The synthesis of N-hydroxyindoles, which are precursors to other derivatives, can be achieved through the reductive cyclization of 2-(2-nitrophenyl)-aldehydes and -ketones or the base-mediated cyclization of specific 2-nitrostyrenes. nih.gov

Contemporary Synthetic Strategies Employing Protecting Groups

Modern organic synthesis frequently relies on the use of protecting groups to mask reactive functional groups, enabling selective transformations on other parts of a molecule. The tert-butyloxycarbonyl (Boc) group is particularly important in the synthesis of N-Boc-5-hydroxyindoline.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of nucleophilic and basic conditions. organic-chemistry.orgresearchgate.net It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.org

In the context of indoline and indole synthesis, the Boc group serves several strategic purposes:

Protection: It protects the nitrogen atom of the indoline ring from unwanted side reactions during subsequent synthetic steps. researchgate.net

Directing Group: The Boc group can influence the regioselectivity of certain reactions. For example, in iridium-catalyzed C-H borylation of indoles, the N-Boc group directs the borylation to the C3 position, away from the nitrogen atom. nih.gov

Modification of Reactivity: By withdrawing electron density from the nitrogen atom, the Boc group can modulate the reactivity of the heterocyclic ring.

The removal of the Boc group is typically achieved under anhydrous acidic conditions, which cleave the tert-butyl carbamate. organic-chemistry.org Alternatively, simple thermolysis without any acid, base, or solvent has also been shown to be effective for deprotecting N-Boc indoles and pyrroles. researchgate.net This orthogonality makes the Boc group compatible with other protecting groups, such as the base-labile Fmoc group. organic-chemistry.org

Table 2: Conditions for Boc-Protection and Deprotection of Indoles/Indolines

ProcessReagent(s)ConditionsOutcome
Protection Di-tert-butyl dicarbonate (Boc₂O), BaseAnhydrous or aqueousFormation of N-Boc derivative organic-chemistry.org
Deprotection (Acidic) Trifluoroacetic Acid (TFA), HClAnhydrousCleavage of Boc group organic-chemistry.orgresearchgate.net
Deprotection (Thermal) HeatSolvent-freeCleavage of Boc group researchgate.net
Deprotection (Basic) NaOMeDry MeOH, Room TempSelective deprotection of N-Boc on indoles researchgate.net
Deprotection (Lithium Base) LDA40-45 °CDeprotection of N-pivaloylindoles (related amide) mdpi.org

The synthesis of complex molecules like this compound can be approached through either convergent or divergent strategies.

In contrast, a divergent synthesis begins with a common intermediate or starting material that is elaborated through different reaction pathways to produce a library of structurally related compounds. nih.gov This strategy is particularly powerful in drug discovery for generating molecular diversity and exploring structure-activity relationships.

For this compound, a divergent approach might start from a key pluripotent intermediate which could be transformed into various monoterpene indole alkaloids. nih.gov For example, a bioinspired synthetic strategy has been used to generate an 847-member small-molecule library from a common indoloquinolizidine scaffold, which was converted into diverse structures including hydroxyindolines. nih.gov A photocatalytic skeleton-editing strategy has also been developed that allows for both convergent access to an identical product from different starting materials and divergent access to different products from a single starting material. rsc.org

Catalytic Approaches to this compound and Analogues

Transition-Metal Catalysis in Indoline and Indole Functionalization

Transition-metal catalysis offers powerful and versatile tools for the construction and functionalization of the indoline core. Palladium, rhodium, copper, and iridium catalysts have been extensively explored for their ability to mediate a variety of transformations, including C-H activation, cross-coupling reactions, and cyclizations, providing access to a diverse range of indoline derivatives.

Palladium catalysis has been instrumental in the functionalization of indoline and indole systems. While direct C5-hydroxylation of N-Boc-indoline remains a challenging transformation, palladium-catalyzed C-H activation and subsequent oxidation represent a plausible strategy. For instance, directed C-H acetoxylation of indolines has been reported, where amide directing groups can favor functionalization at the C7 position, though competitive oxidation at the C5 position is also observed nih.govmit.edu. This suggests that with appropriate ligand and directing group design, selectivity for the C5 position could potentially be achieved.

Another relevant palladium-catalyzed transformation is the Wacker-type oxidation of N-Boc indoles, which typically yields 3-oxyindolines researchgate.net. Although this does not directly produce the desired 5-hydroxyindoline, it demonstrates the feasibility of palladium-catalyzed oxidation on the N-Boc protected indole ring system.

A hypothetical two-step approach could involve the palladium-catalyzed cross-coupling of a suitably protected 5-bromo-N-Boc-indoline with a hydroxide surrogate, followed by deprotection.

CatalystReactant(s)ProductKey Features
Pd(OAc)₂N-Acyl IndolinesC7-acetoxyindoline (major), C5-acetoxyindoline (minor)Directed C-H activation, competitive oxidation at C5.
Pd CatalystN-Boc Indoles3-OxyindolinesWacker-type oxidation.

Rhodium catalysts are well-known for their ability to promote a variety of cyclization and C-H functionalization reactions. The synthesis of the indoline core can be achieved through rhodium-catalyzed cyclization of appropriately substituted precursors. For example, rhodium-catalyzed synthesis of 2,3-disubstituted indoles from β,β-disubstituted styryl azides has been demonstrated nih.gov. While this methodology has not been specifically applied to the synthesis of 5-hydroxyindolines, it highlights the potential of rhodium catalysis in constructing the core indoline structure.

Direct C-H functionalization of indolines using rhodium catalysts has also been explored. However, the presence of a strongly electron-withdrawing group such as the Boc protecting group on the nitrogen atom can significantly influence the reactivity and may even inhibit certain catalytic cycles.

CatalystReactant(s)ProductKey Features
Rhodium Carboxylate Complexesβ,β-Disubstituted Styryl Azides2,3-Disubstituted IndolesCascade reaction to form the indole core.

Copper catalysis provides a cost-effective and versatile platform for various organic transformations, including those relevant to the synthesis of functionalized indolines. The Chan-Lam coupling reaction, for instance, allows for the formation of C-N bonds and could be envisioned in the construction of the indoline ring from suitable precursors organic-chemistry.orgresearchgate.netnih.govnih.govorganic-chemistry.org.

More directly, copper-catalyzed C-H functionalization has been applied to the indoline scaffold. For example, a copper-catalyzed C5 nitration of indolines has been reported, demonstrating the feasibility of regioselective functionalization at the C5 position under mild conditions researchgate.net. While this is not a direct hydroxylation, the nitro group can serve as a precursor to the hydroxyl group through subsequent chemical transformations.

CatalystReactant(s)ProductKey Features
Cu(NO₃)₂Indolines, tert-butyl nitriteC5-NitroindolinesRegioselective C-H nitration at room temperature.

The iridium-catalyzed C-H borylation of arenes and heterocycles, followed by oxidation of the resulting boronate ester, has emerged as a powerful and highly regioselective method for the introduction of hydroxyl groups. This strategy is particularly promising for the synthesis of this compound.

The iridium-catalyzed C-H borylation is compatible with the N-Boc protecting group mdpi.com. Ligand-free iridium-catalyzed C-H borylation of N-acyl protected indoles has been shown to proceed with high regioselectivity, typically favoring the C3 position nih.gov. However, by employing specifically designed ligands, the regioselectivity can be tuned to target other positions, including C5 researchgate.net.

A plausible and efficient route to this compound involves a two-step sequence:

Iridium-catalyzed C5-borylation of N-Boc-indole: This step would utilize an iridium catalyst, such as [Ir(cod)OMe]₂, and a suitable borylating agent, like bis(pinacolato)diboron (B₂pin₂). The regioselectivity for the C5 position can be influenced by the choice of ligand.

Oxidation of the C5-boronate ester: The resulting N-Boc-5-(pinacolboranyl)indoline can then be oxidized to this compound using common oxidation agents such as Oxone® or hydrogen peroxide.

This approach offers a high degree of control and functional group tolerance, making it an attractive methodology for the synthesis of the target compound.

Catalyst/ReagentSubstrateIntermediate/ProductKey Features
[Ir(cod)OMe]₂ / B₂pin₂N-Boc-indoleN-Boc-5-(pinacolboranyl)indolineRegioselective C-H borylation.
Oxone® or H₂O₂N-Boc-5-(pinacolboranyl)indolineThis compoundMild oxidation of the boronate ester.

Photoredox Catalysis in Indoline Synthesis

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the construction of complex molecular architectures under mild conditions. researchgate.net Its application in the synthesis of the indoline scaffold, a core component of this compound, has led to the development of novel and efficient methodologies. These strategies often utilize visible light to initiate single-electron transfer (SET) processes, facilitating bond formations that are challenging to achieve through traditional thermal methods. researchgate.netnih.gov

A significant advancement is the use of dual nickel/photoredox catalysis for the synthesis of indolines from 2-iodoaniline derivatives and terminal alkenes. organic-chemistry.orgnih.gov This method provides a highly regioselective, single-step annulation to form 3-substituted indoline products. organic-chemistry.orgorganic-chemistry.org The reaction mechanism leverages the ability of a photoredox catalyst to modulate the oxidation states of the nickel catalyst. nih.gov Specifically, the photocatalyst facilitates the reduction of a Ni(I) species to Ni(0) to complete the catalytic cycle, while oxidation to a Ni(III) state is crucial for the key Csp³–N bond-forming reductive elimination step. organic-chemistry.orgnih.gov This dual catalytic system has proven effective for both aliphatic and styrenyl olefins and demonstrates the utility of photoredox catalysis in enabling complex transformations involving multiple oxidation states of a transition metal. organic-chemistry.org

In addition to metal-catalyzed approaches, metal-free photoredox methods have been developed for indoline synthesis. acs.org One such strategy involves a photocatalyzed remote alkyl radical generation and subsequent cyclization. This approach avoids the use of transition metals, offering a greener alternative. The reaction proceeds by generating an aryl radical, which then undergoes a 1,5-hydrogen atom transfer, followed by the cyclization of the resulting alkyl radical onto the aromatic ring to form the indoline structure. acs.org This method is compatible with a wide array of functional groups, including aryl halides, which might not be tolerated in many metal-catalyzed systems. acs.org

Table 1: Examples of Photoredox-Catalyzed Indoline Synthesis

Method Reactants Catalyst System Key Features Yield
Nickel/Photoredox Dual Catalysis organic-chemistry.orgnih.gov 2-Iodoacetanilides, Alkenes Ni Catalyst, NHC Ligand, Photoredox Catalyst (e.g., Ru or Ir complex) High regioselectivity for 3-substituted indolines; one-step annulation. Good to Excellent
Metal-Free Radical Cyclization acs.org N-arylacrylamides with alkyl groups Organic Dye Photocatalyst (e.g., Eosin Y) Green, metal-free procedure; tolerates various functional groups. Good to Excellent

These photoredox-based strategies represent significant progress in the synthesis of the indoline core, offering mild reaction conditions and novel reactivity patterns applicable to the synthesis of complex molecules like this compound and its derivatives.

One-Pot and Cascade Reactions in the Synthesis of 5-Hydroxyindole Derivatives

One-pot and cascade reactions have become increasingly important in organic synthesis due to their efficiency, atom economy, and ability to reduce waste by avoiding the isolation and purification of intermediates. rsc.org These strategies are particularly valuable for constructing complex heterocyclic frameworks like those found in 5-hydroxyindole derivatives. rsc.org A cascade reaction, also known as a domino or tandem reaction, involves two or more bond-forming transformations that occur sequentially in a single synthetic operation without changing the reaction conditions.

A notable example is the one-pot, three-component synthesis of 5-hydroxyindole derivatives through a ZnI₂-catalyzed tandem process. rsc.org This methodology is based on an oxidative dearomatization strategy and allows for the construction of a C-C bond and two C-N bonds in a single, efficient operation under mild conditions. The reaction proceeds with high yields, demonstrating a practical and facile route to substituted 5-hydroxyindoles. rsc.org

The power of cascade reactions is further highlighted in their application to build intricate indole polycycles. rsc.org While not always targeting 5-hydroxyindoles specifically, these strategies showcase the potential for rapidly assembling molecular complexity from simple precursors. For instance, cascade reactions involving N-aryl-α,β-unsaturated nitrones and electron-deficient allenes provide single-step access to 3-functionalized indoles, which would typically require a multi-step sequence of indole formation and subsequent alkylation. nih.gov Such approaches streamline synthetic routes and provide access to diverse molecular scaffolds. rsc.org The design of cascade sequences often incorporates well-established reactions like cycloadditions and Lewis-acid catalysis to achieve the desired molecular architecture.

Table 2: One-Pot Synthesis of 5-Hydroxyindole Derivatives

Method Reactants Catalyst Key Features Yield
Three-Component Tandem Reaction rsc.org p-Quinone, Amine, β-Keto ester/amide ZnI₂ One-pot synthesis; forms one C-C and two C-N bonds; mild conditions. Up to 91%

The development of such one-pot and cascade methodologies provides powerful and efficient pathways for the synthesis of this compound and its structurally related derivatives, contributing to the principles of green chemistry by minimizing steps and resource utilization. mdpi.com

Chemical Transformations and Reactivity of N Boc 5 Hydroxyindoline

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of N-Boc-5-hydroxyindoline is susceptible to electrophilic aromatic substitution, with the regioselectivity of these reactions being governed by the directing effects of the N-Boc and hydroxyl substituents. The N-Boc group, being an ortho-, para-director, and the hydroxyl group, a strong ortho-, para-director, synergistically activate the aromatic ring towards electrophilic attack.

Halogenation: The introduction of halogen atoms onto the indoline (B122111) core is a crucial transformation for subsequent cross-coupling reactions. While specific examples for this compound are not extensively documented, related N-protected indoles undergo halogenation, typically at the C3 position. For indolines, which lack the C2-C3 double bond, substitution occurs on the benzene ring. Given the directing effects of the N-Boc and hydroxyl groups, halogenation of this compound is anticipated to occur at the positions ortho and para to the hydroxyl group, namely C4 and C6. Common halogenating agents include N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS).

Nitration: The introduction of a nitro group onto the indoline scaffold provides a handle for further functionalization, such as reduction to an amine. Studies on the nitration of various indoline substrates have shown that mono-nitration can be achieved with high regioselectivity at either the C5 or C7 position, depending on the reaction conditions. researchgate.net For this compound, nitration is expected to be highly regioselective, likely occurring at the C4 or C6 position due to the strong activating and directing influence of the hydroxyl group.

Friedel-Crafts Alkylation and Acylation: Friedel-Crafts reactions provide a direct method for the formation of carbon-carbon bonds on the aromatic ring. The reaction of N-Boc indoles with various electrophiles, catalyzed by Lewis acids, has been reported. researchgate.netacs.orgnih.gov In the case of this compound, the electron-rich nature of the benzene ring facilitates Friedel-Crafts alkylation and acylation, with substitution predicted to occur at the C4 and C6 positions. These reactions are valuable for introducing alkyl and acyl moieties, which can serve as precursors for more complex structures.

Vilsmeier-Haack and Mannich Reactions: The Vilsmeier-Haack reaction allows for the formylation of electron-rich aromatic rings, while the Mannich reaction introduces aminomethyl groups. organic-chemistry.orgwikipedia.orgoarjbp.com These reactions are well-established for indoles, typically occurring at the C3 position. pcbiochemres.comchemtube3d.comquimicaorganica.org However, their application to the less activated indoline ring system is less common and would likely require more forcing conditions. If successful, substitution on this compound would be directed to the C4 and C6 positions.

Nucleophilic Additions to the Indoline Ring System

While the aromatic portion of this compound undergoes electrophilic substitution, the pyrrolidine (B122466) ring can be susceptible to nucleophilic attack under certain conditions, particularly after modification of the carbonyl group of the Boc protector. However, direct nucleophilic addition to the saturated indoline ring system is not a common transformation without prior activation.

Functional Group Interconversions of the Hydroxyl and Boc Groups

The hydroxyl and N-Boc groups of this compound offer opportunities for a variety of functional group interconversions, enhancing the synthetic utility of this scaffold.

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can be readily converted into other functional groups. For instance, it can be O-alkylated to form ethers or O-acylated to form esters. These transformations can be used to protect the hydroxyl group during subsequent reactions or to introduce new functionalities.

Transformations of the N-Boc Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. Deprotection of the N-Boc group in this compound can be achieved using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This reveals the secondary amine, which can then participate in a variety of reactions, including N-alkylation, N-acylation, and N-arylation.

Reaction TypeReagents and ConditionsProduct Functional Group
O-AlkylationAlkyl halide, Base (e.g., K2CO3)Ether
O-AcylationAcyl chloride or anhydride, Base (e.g., Pyridine)Ester
N-Boc DeprotectionTFA or HCl in a suitable solventSecondary Amine

Dearomatization and Re-aromatization Strategies

Dearomatization of the indoline core and subsequent re-aromatization of the corresponding indolines are powerful strategies for the synthesis of complex, substituted indole (B1671886) derivatives.

Dearomatization: Dearomatization of N-Boc-indoles can be achieved through various methods, including oxidation or reduction. These reactions disrupt the aromaticity of the benzene ring, allowing for the introduction of new functional groups and stereocenters.

Cross-Coupling Reactions of N-Boc-Indoline Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. Halogenated derivatives of this compound serve as excellent substrates for these reactions.

Suzuki Coupling: The Suzuki coupling reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. Bromo- or iodo-substituted N-Boc-5-hydroxyindolines can be coupled with a wide range of boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups onto the indoline scaffold.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an amine with a halide or triflate. This reaction is particularly useful for the synthesis of N-aryl indolines. Halogenated N-Boc-5-hydroxyindolines can be coupled with various primary or secondary amines to introduce diverse nitrogen-containing substituents.

Coupling ReactionCoupling PartnersCatalyst SystemBond Formed
Suzuki CouplingOrganoboron reagent and Aryl/Vinyl HalidePalladium catalyst and BaseC-C
Buchwald-Hartwig AminationAmine and Aryl/Vinyl HalidePalladium catalyst and BaseC-N

Enantioselective Transformations and Stereochemical Control

The development of enantioselective reactions involving N-Boc-indoline derivatives is of significant interest for the synthesis of chiral molecules with potential biological activity. While specific examples for this compound are limited, the principles of asymmetric catalysis can be applied to this system.

Enantioselective transformations can be achieved through the use of chiral catalysts or auxiliaries. For instance, asymmetric Friedel-Crafts reactions on the aromatic ring could be catalyzed by chiral Lewis acids to afford enantiomerically enriched products. nih.govmdpi.com Similarly, reactions involving the modification of substituents attached to the indoline core can be controlled stereochemically through the use of chiral reagents or catalysts. The ability to control the stereochemistry during the synthesis of this compound derivatives is crucial for the development of new therapeutic agents and other functional molecules.

Applications of N Boc 5 Hydroxyindoline in Medicinal Chemistry and Drug Discovery Research

Precursor in the Synthesis of Complex Indole (B1671886) and Indoline (B122111) Alkaloids

The indole and indoline skeletons are core structures in many natural products, particularly alkaloids, which often exhibit significant biological activities. rsc.org These compounds feature compact, nitrogen-containing polycyclic systems. rsc.org The synthesis of these intricate molecules often relies on versatile starting materials like N-Boc-5-hydroxyindoline, which provides a pre-functionalized core that can be elaborated into more complex structures. The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom is instrumental, allowing for controlled reactions at other positions of the molecule before its removal under specific conditions to yield the final indole or indoline alkaloid.

The 5-hydroxyindole (B134679) moiety is a key feature in several natural alkaloids known for their cytotoxicity. researchgate.net For instance, the alkaloid perophoramidine has demonstrated cytotoxic effects against the HCT116 colon cancer cell line. nih.gov The synthesis of such complex alkaloids often involves multi-step processes where a stable, functionalized indole precursor is required. Methodologies like the Fischer indole synthesis can be employed to construct the core indole structure, which is then further elaborated. nih.gov While direct synthesis routes starting specifically from this compound are proprietary and detailed in specific patents, its structure is ideally suited as a precursor for creating the tetracyclic indoline unit found in cytotoxic natural products like those in the communesin family. nih.gov

The N-hydroxyindole motif is a less common but important structural feature in certain bioactive molecules. The synthesis of this functional group requires careful manipulation of the indole nitrogen. While direct evidence for the use of this compound in constructing N-hydroxyindole motifs is not prevalent in general literature, its protected nitrogen allows for synthetic strategies that could lead to this functionality. The Boc group can be removed and the nitrogen subsequently oxidized to form the N-hydroxy group. The 5-hydroxy position on the benzene (B151609) ring provides an additional site for modification, influencing the electronic properties of the indole core and potentially the reactivity of the nitrogen atom.

Building Block for Pharmaceutical Compounds and Biologically Active Molecules

This compound is a versatile heterocyclic building block used in the creation of diverse pharmaceutical compounds. bldpharm.combiospace.com Its structure is considered a "privileged scaffold," meaning it is a molecular framework that can bind to multiple biological targets with high affinity. researchgate.net This versatility has led to its use in developing a range of therapeutic agents targeting different disease pathways.

The 5-hydroxyindole scaffold is a cornerstone in the design of numerous anti-cancer agents. nih.govsemanticscholar.org Indole derivatives, in general, are known to target various mechanisms involved in cancer progression, such as tubulin polymerization, which disrupts cell division. mdpi.comresearchgate.net The 5-hydroxy group provides a handle for further chemical modification, allowing for the optimization of a compound's anti-proliferative activity. For example, researchers have developed potent histone deacetylase (HDAC) inhibitors based on 1-arylsulfonyl-5-N-hydroxyacrylamide indoles, where the functional group at the C-5 position was found to be critical for potency against lung cancer cell lines like A549. nih.gov

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is often dysregulated in various cancers, making it a key therapeutic target. The 5-hydroxyindole scaffold has been successfully employed as a foundational structure for novel EZH2 inhibitors. nih.govsemanticscholar.org In one study, 5-hydroxyindole was used as the starting point to synthesize a series of compounds designed to inhibit EZH2. nih.gov The resulting molecules were evaluated for their ability to reduce H3K27 methylation and for their anti-proliferative effects against K562 cancer cells. nih.govnih.gov This research identified a lead compound, L-04, which showed promising activity and serves as a basis for designing more potent EZH2 inhibitors. semanticscholar.orgnih.gov The synthesis of these inhibitors often involves building upon the 5-hydroxyindole core, a process for which this compound is a suitable starting material.

Compound IDTargetActivity (IC50)Cell Line
L-04 EZH252.6 μMK562
CPI-1205 EZH2Potent (Orally Bioavailable)B-cell lymphomas
GSK126 EZH2PotentB-cell lymphomas
Tazemetostat EZH2PotentB-cell lymphomas

This table presents examples of EZH2 inhibitors based on indole or related scaffolds, highlighting the therapeutic potential of this class of compounds. nih.govresearchgate.net

The histamine H3 receptor (H3R) is a presynaptic receptor primarily found in the central nervous system that modulates the release of various neurotransmitters. mdpi.com Inverse agonists of the H3R have therapeutic potential for treating neurological and cognitive disorders. nih.govnih.gov While the direct use of this compound for H3R inverse agonists is not explicitly detailed in the provided context, the broader class of indole-containing molecules has been explored for this target. The design of novel H3R ligands often involves "scaffold hopping," where known active cores are modified to create new chemical entities. cresset-group.com The indoline structure, derivable from this compound, offers a three-dimensional, non-planar core that can be advantageous for improving solubility and pharmacokinetic properties compared to flat aromatic systems, making it a potentially valuable scaffold for designing novel H3R modulators.

Investigation of Antimicrobial Properties of Derivatives

Derivatives synthesized from the 5-hydroxyindole scaffold have demonstrated notable antimicrobial activity. In one study, a series of novel Schiff bases were prepared from 5-hydroxyindole derivatives and evaluated for their antibacterial and antifungal properties. researchgate.net The investigation focused on how different electronic effects from various substituents influenced the antimicrobial efficacy. researchgate.net

The antimicrobial screening was conducted using the cup-plate method, with results indicating that both electron-donating and electron-withdrawing groups can enhance activity. researchgate.net For instance, derivatives containing nitro (-NO2) groups (electron-withdrawing) and hydroxyl (-OH) groups (electron-donating) showed high antifungal and antibacterial activity. researchgate.net This suggests that the electronic properties of the substituents play a crucial role in the biological action of these compounds, likely by interfering with normal cellular processes of the microorganisms. researchgate.net

Another study reported the synthesis of 1-benzamido-2-methyl-3-carbethoxy-5-hydroxyindole and its derivatives, which were also screened for antimicrobial activity. ias.ac.in One of the methylated derivatives showed moderate inhibition against E. coli and weak inhibition against B. cirroflagellosus and A. niger. ias.ac.in The other synthesized compounds in that series displayed weak activity against the tested microbes. ias.ac.in

The table below summarizes the antibacterial activity of selected 5-hydroxyindole Schiff base derivatives against Bacillus cirroflagellosus and Escherichia coli. researchgate.net Activity was measured by the zone of inhibition.

Compound Derivative (Substituent)Zone of Inhibition vs. B. cirroflagellosus (mm)Zone of Inhibition vs. E. coli (mm)Activity Level
3-Nitrobenzaldehyde2524Highly Active
4-Nitrobenzaldehyde2422Highly Active
4-Hydroxy-3-methoxybenzaldehyde2324Highly Active
3,4,5-Trimethoxybenzaldehyde2223Highly Active
4-Chlorobenzaldehyde1918Moderately Active
Norfloxacin (Standard)2528Highly Active

Data sourced from research on chemo-selective synthesis and evaluation of antimicrobial activity of novel 5-hydroxyindole derivatives. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For derivatives of the 5-hydroxyindole scaffold, several SAR studies have provided insights into the structural requirements for biological activity.

In the context of antimicrobial agents, the electronic effects of substituents on Schiff base derivatives of 5-hydroxyindole have been investigated. researchgate.net The research concluded that both potent electron-withdrawing groups, such as a nitro group, and electron-donating groups, like a hydroxyl group, contribute to high antibacterial and antifungal activity. researchgate.net This indicates that the modification of the electronic environment of the molecule significantly impacts its ability to interact with microbial targets. The inductive effect of these substituents is believed to be a key factor in this variation of activity. researchgate.net

In a different therapeutic area, SAR studies were conducted on 5-hydroxyindole-based inhibitors of the EZH2 enzyme, a target in cancer therapy. mdpi.com Researchers synthesized a series of compounds by introducing aliphatic chains of different lengths to connect the 5-hydroxyindole core to a terminal amine group. mdpi.com The results of this preliminary SAR study indicated that the length of the carbon linker (two vs. three carbons) did not have an obvious effect on the inhibitory activity. mdpi.com However, the study did suggest that the presence of the terminal amine was essential for maintaining the compound's activity. mdpi.com Furthermore, when modifying a different part of the molecule (a pyridone ring), small substituents like methyl or ethyl groups were found to be compatible with activity, whereas larger, bulky substituents such as 5- or 6-membered rings led to a loss of a critical hydrogen bond interaction with the target protein, diminishing activity. mdpi.com

Molecular Modeling and Docking Studies to Elucidate Biological Interactions

To understand how these derivatives function at a molecular level, computational methods such as molecular modeling and docking are employed. These techniques predict the binding orientation and affinity of a molecule to its biological target, providing insights into the mechanism of action.

Molecular docking studies on 5-hydroxyindole-based EZH2 inhibitors were used to determine their binding mode within the active site of the enzyme. mdpi.com The modeling showed that the compounds fit into the binding pocket and identified key interactions. For example, the studies revealed that large substituents on the pyridone ring of the inhibitors could disrupt a crucial hydrogen bond with a tryptophan residue (Trp521) in the EZH2 protein, explaining the loss of activity observed in the SAR studies. mdpi.com

In the field of antimicrobial research, molecular docking has been used to elucidate the probable molecular targets for 5-indolylmethylene-4-oxo-2-thioxothiazolidine derivatives. nih.gov Such computational studies help to identify key interactions, like hydrogen bonds and hydrophobic interactions, between the compound and the active site of essential microbial enzymes, thereby explaining their antibacterial and antifungal effects. nih.govmdpi.com The insights gained from these models are invaluable for the rational design of new, more potent antimicrobial agents. mdpi.comnih.gov

Mechanistic Investigations Involving N Boc 5 Hydroxyindoline Reactions

Reaction Pathway Elucidation for Key Synthetic Transformations

Understanding the step-by-step pathway of a chemical reaction is fundamental to controlling its outcome. For synthetic transformations involving N-Boc-protected indole (B1671886) derivatives, several key reaction mechanisms have been elucidated.

One significant transformation is the synthesis of the 5-hydroxyindole (B134679) core itself. The Nenitzescu reaction, which synthesizes 5-hydroxyindoles from 1,4-benzoquinone and enamines, has been a subject of mechanistic discussion. researchgate.net This reaction provides a direct route to the core structure of N-Boc-5-hydroxyindoline. researchgate.net Another innovative pathway involves an intramolecular Diels-Alder reaction of an alkynol segment onto a furan, followed by a fragmentation, aromatization, and N-Boc deprotection cascade, which offers a convergent approach to 3,4-disubstituted 5-hydroxy indoles. nih.gov

For functionalization of the indole ring, electrophilic substitution reactions are common. For instance, the nitration of N-Boc-indole has been shown to proceed through a proposed mechanism where trifluoroacetyl nitrate, formed in situ, reacts with the indole to form a four-membered ring transition state. nih.gov This intermediate then collapses to yield the 3-nitroindole product. nih.gov

Another important class of reactions is the Friedel-Crafts alkylation. Mechanistic proposals for this reaction when applied to N-Boc indoles suggest that an acid catalyst generates an N-Boc imine in situ from an N-Boc aminal. researchgate.net This electrophilic imine is then attacked by the nucleophilic indole, leading to the alkylated product. researchgate.net

The conversion of 1-hydroxyindoles to the corresponding NH-indoles involves an N-dehydroxylation approach, highlighting another pathway for modifying the indole core. researchgate.net Furthermore, computational tools have been used to explore the complex unimolecular decomposition landscape for indole, revealing numerous pathways for its breakdown, including the formation of hydrogen cyanide (HCN) and hydrogen isocyanide (HNC). nih.gov

TransformationProposed Mechanistic StepsKey Intermediates
5-Hydroxyindole Synthesis (Diels-Alder) Intramolecular [4+2]-cycloaddition, fragmentation, aromatization, thermal N-Boc cleavage.Furan-alkynol adduct, bridged oxygen-containing intermediate. nih.gov
Nenitzescu Reaction Formation of a bimolecular face-to-face electron transfer complex between benzoquinone and enamine. researchgate.netElectron transfer complex. researchgate.net
Nitration of N-Boc-Indole In situ formation of trifluoroacetyl nitrate, reaction with indole, formation of a four-membered ring transition state, elimination of trifluoroacetic acid.Trifluoroacetyl nitrate, four-membered ring transition state. nih.gov
Friedel-Crafts Alkylation Acid-catalyzed in situ generation of N-Boc imine from N-Boc aminal, nucleophilic attack by indole.N-Boc imine. researchgate.net

Role of Catalysts and Reagents in Stereoselectivity and Regioselectivity

The selective synthesis of specific isomers is a primary goal in organic chemistry, and the choice of catalysts and reagents plays a pivotal role in directing the stereoselectivity and regioselectivity of reactions involving N-Boc-indole derivatives.

Regioselectivity: In the synthesis of 3-aroylindoles via the annulation of C-nitrosoaromatics with conjugated terminal alkynones, the reaction proceeds with high regioselectivity, yielding only the 3-substituted regioisomers. unito.it The regioselectivity was confirmed through X-ray structure analysis of the product. unito.it Similarly, a highly regioselective method for the nitration of indoles at the 3-position has been developed using ammonium tetramethylnitrate and trifluoroacetic anhydride under non-acidic conditions. nih.gov This method avoids the formation of other isomers, which can be a challenge in traditional acidic nitration. The regioselective synthesis of isoquinolin-1-ones from N-Boc-protected carbamates is achieved using trifluoromethanesulfonic anhydride (Tf₂O) and 2-chloropyridine, with Lewis acid additives enhancing regioselectivity for less nucleophilic substrates. researchgate.net

Stereoselectivity: In reactions where new chiral centers are formed, chiral catalysts are essential for achieving high enantioselectivity. For example, in the C–H functionalization of N-Boc-2,5-dihydro-1H-pyrrole (a related N-Boc heterocycle), dirhodium tetracarboxylate catalysts are used. nih.gov A catalyst screen revealed that the choice of catalyst has a dramatic effect on both diastereoselectivity (d.r.) and enantioselectivity (ee). While catalysts like Rh₂(S-DOSP)₄ gave a 19:1 d.r., the more flexible, bowl-shaped catalyst Rh₂(R-PTAD)₄ proved optimal, generating the product in >20:1 d.r. and 96% ee. nih.gov This highlights how the catalyst's structure can be tuned to create a specific chiral environment that favors the formation of one stereoisomer over others.

ReactionCatalyst/ReagentSelectivity TypeOutcome
C–H Functionalization Rh₂(R-PTAD)₄Stereoselective>20:1 d.r., 96% ee nih.gov
Nitration of Indole (CF₃CO)₂O / (CH₃)₄NNO₃RegioselectiveExclusive formation of 3-nitroindole. nih.gov
Synthesis of 3-Aroylindoles Heat (catalyst-free)RegioselectiveExclusive formation of 3-substituted regioisomers. unito.it
Oxirane Ring Opening HCl(g)–MeOH, NaHSO₄, or NH₄Cl–DMFRegioselectiveFormation of a five-membered lactone is kinetically favored. beilstein-journals.org

Intermediates in this compound Synthetic Routes

The direct observation or trapping of reaction intermediates provides compelling evidence for a proposed reaction mechanism. In the synthesis and functionalization of N-Boc-indole derivatives, several key intermediates have been postulated or identified.

In the synthesis of 5-hydroxyindoles via an intramolecular Diels-Alder furan (IMDAF) cycloaddition, a tertiary alcohol is first isolated, which then proceeds through the cycloaddition and aromatization cascade upon heating. nih.gov This suggests the presence of transient bridged intermediates characteristic of Diels-Alder reactions. nih.gov The Nenitzescu reaction is believed to proceed through a key bimolecular face-to-face electron transfer complex. researchgate.net

For the regioselective synthesis of isoquinolin-1-ones from N-Boc-protected (β-arylethyl)carbamates, isocyanates are considered likely key intermediates. researchgate.net Similarly, in the Friedel-Crafts reaction of indoles, N-Boc imines, generated in situ, are the crucial electrophilic intermediates that are attacked by the indole ring. researchgate.net

In the synthesis of novel amino acid-like building blocks, β-enamino ketoesters react with hydroxylamine hydrochloride, implying intermediates typical of condensation and cyclization reactions leading to the final 1,2-oxazole ring structure. beilstein-journals.org In the conversion of 1-hydroxy-2-phenylindole, treatment with various reagents leads to the formation of isolable intermediates like 1-benzoyloxy-2-phenylindole or 3-benzoyloxy-2-phenylindole depending on the reaction conditions, showcasing how conditions can divert the reaction pathway. researchgate.net

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, allowing for the study of transition states and reaction pathways that are difficult or impossible to observe experimentally.

Density-functional theory (DFT) computations have been used to explain the regioselectivity of oxirane ring-opening reactions in N-Boc-protected cyclic amino esters. beilstein-journals.org These calculations demonstrated that the formation of a five-membered lactone is kinetically more favorable than the alternative six-membered lactone, which was not observed experimentally. beilstein-journals.org This provides a theoretical basis for the observed product distribution.

In the regioselective nitration of N-Boc indole, computational chemistry was used to model the reaction between the indole and trifluoroacetyl nitrate. nih.gov The calculations supported a proposed mechanism involving a four-member ring transition state. nih.gov

More complex computational approaches involve automated reaction mechanism discovery programs. For example, the unimolecular decomposition of indole was explored using the AutoMeKin program. nih.gov This study mapped out a complex reaction network, identifying 16 different pathways for the formation of key decomposition products and even discovering a novel barrierless reaction between methylene radical and phenyl isocyanide, which could be a plausible route for indole formation in cold interstellar environments. nih.gov Such automated tools are powerful for exploring all possible reaction channels, providing a level of detail that would be challenging to achieve through manual computation alone. nih.gov

Computational MethodSystem StudiedKey Findings
Density-Functional Theory (DFT) Oxirane ring opening in an N-Boc-protected amino ester. beilstein-journals.orgExplained the regioselective formation of a five-membered lactone by showing it to be the kinetically favored product. beilstein-journals.org
DFT Nitration of N-Boc indole with trifluoroacetyl nitrate. nih.govSupported a mechanism involving a four-member ring transition state. nih.gov
Automated Reaction Discovery (AutoMeKin) Unimolecular decomposition of indole. nih.govMapped a complex reaction network, identified multiple pathways for product formation, and discovered a new barrierless reaction. nih.gov
Computational Study C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole. nih.govAided in understanding the selectivity of donor/acceptor-substituted rhodium carbenoids. nih.gov

Future Directions and Emerging Research Avenues

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of valuable chemical intermediates like N-Boc-5-hydroxyindoline. Future efforts will likely focus on developing more environmentally benign synthetic methodologies that minimize waste, reduce energy consumption, and utilize renewable resources. Key areas of exploration include the use of flow chemistry techniques, which can improve reaction efficiency and safety, and the development of catalytic systems that replace stoichiometric reagents. epa.gov For instance, mechanochemical methods, which involve solvent-free reactions, present a promising eco-friendly alternative for key synthetic steps such as the Fischer indolisation. rsc.org The adoption of such green synthetic protocols will be crucial for the large-scale and sustainable production of this compound and its derivatives.

Green Chemistry ApproachPotential Application in this compound SynthesisAnticipated Benefits
Flow Chemistry Continuous production, improved control over reaction parameters. epa.govIncreased yield, enhanced safety, reduced solvent usage.
Mechanochemistry Solvent-free synthesis of the indoline (B122111) core. rsc.orgReduced waste, energy efficiency, potential for novel reactivity.
Biocatalysis Enzymatic synthesis or resolution of intermediates.High selectivity, mild reaction conditions, use of renewable catalysts.
Use of Greener Solvents Replacement of hazardous solvents with more benign alternatives.Reduced environmental impact and improved worker safety.

Exploration of Novel Biological Activities for this compound Derivatives

The 5-hydroxyindole (B134679) motif is a well-established pharmacophore present in numerous biologically active compounds. researchgate.net The this compound scaffold provides a versatile platform for the synthesis of new derivatives with a wide range of potential therapeutic applications. Future research will undoubtedly focus on exploring the biological activities of novel derivatives in areas such as oncology, neurodegenerative diseases, and infectious diseases. researchgate.net The indole (B1671886) nucleus and its derivatives are known to exhibit a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govchemijournal.com By systematically modifying the core structure of this compound, researchers can generate libraries of new compounds for screening against various biological targets.

Table of Potential Therapeutic Areas for this compound Derivatives

Therapeutic Area Rationale for Exploration Example of Related Indole Activity
Anticancer The indole scaffold is a key component of many anticancer agents. nih.gov Indole derivatives have shown activity against various cancer cell lines. mdpi.com
Antimicrobial Indole derivatives have demonstrated potent antibacterial and antifungal properties. researchgate.net N-hydroxyindole-based natural products exhibit excellent activity against Gram-positive bacteria. nih.gov
Anti-inflammatory The 5-hydroxyindole moiety is present in non-steroidal anti-inflammatory drugs. researchgate.net Spirooxindole-indolizine hybrids have shown significant anti-inflammatory effects. nih.gov
Antiviral Certain indole derivatives act as reverse transcriptase inhibitors. mdpi.com Indole compounds have been investigated for their activity against HIV. nih.gov

| Neuroprotective | The indole structure is related to neurotransmitters like serotonin (B10506). researchgate.net | Indole derivatives are being explored for the treatment of neurodegenerative disorders. |

Advanced Applications in Complex Molecule Synthesis and Late-Stage Functionalization

The this compound unit serves as a valuable building block in the synthesis of more complex molecules, including natural products and their analogues. Its protected nitrogen and functionalized aromatic ring allow for selective modifications at various positions. A significant area of future research will involve the use of this compound in late-stage functionalization (LSF) strategies. nih.gov LSF allows for the introduction of chemical modifications at a late stage in a synthetic sequence, which is particularly useful for creating diverse libraries of compounds from a common intermediate. nih.gov This approach is highly valuable for structure-activity relationship studies and for optimizing the properties of lead compounds in drug discovery.

Integration with High-Throughput Screening and Combinatorial Chemistry for Drug Discovery

The fields of combinatorial chemistry and high-throughput screening (HTS) have revolutionized the process of drug discovery by enabling the rapid synthesis and evaluation of large numbers of compounds. wisdomlib.org The this compound scaffold is an ideal starting point for the creation of combinatorial libraries due to its synthetic tractability and the presence of multiple points for diversification. By combining different building blocks with the this compound core, vast libraries of novel compounds can be generated. nih.govrsc.org These libraries can then be subjected to HTS to identify "hits" against a wide range of biological targets. nih.gov This integrated approach significantly accelerates the identification of promising new drug candidates. iipseries.org

TechnologyRole of this compoundDesired Outcome
Combinatorial Chemistry As a core scaffold for the parallel synthesis of compound libraries. rsc.orgGeneration of a diverse collection of novel molecules.
High-Throughput Screening (HTS) Derivatives of this compound are screened for biological activity. Identification of "hit" compounds with desired pharmacological properties.
Structure-Activity Relationship (SAR) Studies Systematic modification of the this compound scaffold to understand how chemical structure affects biological activity.Optimization of hit compounds to develop potent and selective drug candidates.

Q & A

Q. Basic Research Focus

  • Methodological Answer : Begin by testing temperature-controlled Boc deprotection (e.g., using TFA in DCM at 0–25°C) to preserve the hydroxyl group. Monitor reaction progress via TLC or HPLC, and employ column chromatography with gradient elution (hexane/ethyl acetate) for purification .
  • Data Analysis : Compare yields under varying conditions (e.g., stoichiometry, solvent polarity) using a factorial design. Tabulate results to identify optimal parameters (Table 1).

Table 1 : Synthesis Optimization Parameters

ConditionYield (%)Purity (%)Side Products Identified
TFA/DCM, 0°C7895<5% Boc re-formation
HCl/EtOAc, RT628812% indoline ring opening

What spectroscopic techniques are most reliable for characterizing this compound, and how should discrepancies in data be resolved?

Q. Basic Research Focus

  • Methodological Answer : Use 1^1H/13^{13}C NMR to confirm Boc group integrity and hydroxyl proton resonance (δ 5.2–5.5 ppm). Cross-validate with FT-IR (C=O stretch ~1680 cm1^{-1}) and high-resolution mass spectrometry (HRMS) .
  • Conflict Resolution : If NMR signals overlap, employ DEPT-135 or 2D-COSY to resolve stereochemical ambiguities. For conflicting HRMS data, repeat analyses in positive/negative ion modes and compare with theoretical isotopic patterns .

How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced Research Focus

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) and identify nucleophilic attack sites. Validate predictions experimentally by tracking substituent effects on reaction rates .
  • Data Integration : Combine computational results with Hammett plots to correlate electronic parameters (σ) with observed kinetic data. Address contradictions (e.g., steric hindrance vs. electronic activation) by comparing simulated transition states with experimental intermediates .

What strategies mitigate oxidative degradation of the 5-hydroxyindoline moiety during storage or catalysis?

Q. Advanced Research Focus

  • Methodological Answer : Test antioxidants (e.g., BHT, ascorbic acid) in inert atmospheres (N2_2/Ar). Characterize degradation products via LC-MS and quantify stability using Arrhenius plots under accelerated aging conditions (40–60°C) .
  • Conflict Analysis : If degradation pathways contradict literature models (e.g., radical vs. acid-mediated mechanisms), use EPR spectroscopy to detect radical intermediates or pH-controlled studies to isolate protonation effects .

How do solvent polarity and proticity influence the tautomeric equilibrium of this compound?

Q. Advanced Research Focus

  • Methodological Answer : Conduct UV-Vis titration in solvents ranging from hexane to DMSO. Assign tautomeric forms using 1^1H NMR chemical shifts (enol vs. keto protons) and correlate with Kamlet-Taft solvent parameters .
  • Data Presentation : Use a ternary plot to visualize solvent effects on equilibrium constants (Table 2).

Table 2 : Tautomeric Ratios in Selected Solvents

SolventDielectric ConstantEnol:Keto Ratio
Hexane1.985:15
THF7.570:30
Methanol32.755:45

What in vitro assays are suitable for evaluating the biological activity of this compound derivatives without compromising compound stability?

Q. Advanced Research Focus

  • Methodological Answer : Prioritize cell-free assays (e.g., enzyme inhibition) to avoid metabolic interference. For cell-based studies, pre-test compound stability in culture media via LC-MS and adjust incubation times accordingly .
  • Contradiction Management : If bioactivity conflicts with computational predictions (e.g., docking scores vs. IC50_{50}), validate binding via SPR or ITC to differentiate kinetic vs. thermodynamic effects .

How should researchers address conflicting reports on the toxicity profile of this compound in preclinical models?

Q. Advanced Research Focus

  • Methodological Answer : Replicate studies using standardized OECD guidelines (e.g., acute oral toxicity in rodents) and compare results via meta-analysis. Control for variables like vehicle composition (DMSO vs. saline) and dosing regimens .
  • Weight-of-Evidence Approach : Create a matrix summarizing toxicity endpoints (e.g., LD50_{50}, histopathology) across studies, highlighting methodological differences that explain discrepancies (Table 3) .

Key Guidelines for Researchers

  • Experimental Reproducibility : Document synthesis protocols, spectroscopic settings, and computational parameters in supplementary materials .
  • Data Transparency : Use tiered data presentation—key findings in the main text, raw datasets in appendices .
  • Conflict Resolution : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and mitigate peer review challenges .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.